molecular formula C7H6N4O2 B611382 Tirapazamine CAS No. 27314-97-2

Tirapazamine

Cat. No. B611382
CAS RN: 27314-97-2
M. Wt: 178.15
InChI Key: ORYDPOVDJJZGHQ-UHFFFAOYSA-N
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Patent
US06953852B2

Procedure details

To a stirred mixture containing 9.5 kg (69.8 moles) of benzofuroxan and 21.3 kg (139.9 moles) of DBU was added a solution containing 5.8 kg (138.0 moles) of cyanamide in 2.7 kg of acetonitrile while maintaining the temperature at 15-25° C. After stirring for 67 hours at 20-25° C. the reaction mixture was diluted with 48 kg of acetonitrile and cooled to 0-10° C. To the cooled mixture was added 8.5 kg (141.5 moles) of acetic acid while maintaining the temperature at 5-15° C. After stirring for 46 hours at 5-10° C., the precipitated product was collected by filtration and washed with acetonitrile (2×15 kg). The resulting solid was suspended in 20 kg of water, stirred for 40 minutes, filtered and the filter cake washed with 10 kg of water. The collected solid was resuspended in 20 kg of water, stirred for 45 minutes, filtered and the filter cake washed with 10 kg of water. The solid collected was suspended in 29 kg of water and to the suspension was added 8.7 kg (90.5 moles) of methanesulfonic acid. The mixture was stirred at 40-50° C. until dissolution was complete. The resulting solution was added to a solution containing 9.2 kg (112.2 moles) of sodium acetate in 49 kg of water and stirred at 10-25° C. for 1.5 hours. The precipitated product was collected by filtration and washed with 10 kg of water. The collected product was suspended in 20 kg of water, stirred for 55 minutes, filtered and the filter cake washed with 10 kg of water. The solid collected was resuspended in 20 kg of water, stirred for 55 minutes, filtered and the filter cake washed with 10 kg of water. The product obtained was dried to constant weight at 50-55° C. to give 4.6 kg of tirapazamine.
Quantity
9.5 kg
Type
reactant
Reaction Step One
Name
Quantity
21.3 kg
Type
reactant
Reaction Step One
Quantity
5.8 kg
Type
reactant
Reaction Step Two
Quantity
2.7 kg
Type
solvent
Reaction Step Two
Quantity
8.5 kg
Type
reactant
Reaction Step Three
Quantity
8.7 kg
Type
reactant
Reaction Step Four
Quantity
9.2 kg
Type
reactant
Reaction Step Five
Name
Quantity
49 kg
Type
solvent
Reaction Step Five
Quantity
48 kg
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:9]=[CH:8][C:7]2[C:3](=[N:4][O:5][N+:6]=2[O-:10])[CH:2]=1.C1CC[N:19]2[C:14](=[N:15]CCC2)CC1.N#CN.C(O)(=O)C.CS(O)(=O)=O.C([O-])(=O)C.[Na+]>C(#N)C.O>[CH:1]1[CH:9]=[CH:8][C:7]2[N+:6]([O-:10])=[N:15][C:14]([NH2:19])=[N+:4]([O-:5])[C:3]=2[CH:2]=1 |f:5.6|

Inputs

Step One
Name
Quantity
9.5 kg
Type
reactant
Smiles
C1=CC2=NO[N+](=C2C=C1)[O-]
Name
Quantity
21.3 kg
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Two
Name
Quantity
5.8 kg
Type
reactant
Smiles
N#CN
Name
Quantity
2.7 kg
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
8.5 kg
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
8.7 kg
Type
reactant
Smiles
CS(=O)(=O)O
Step Five
Name
Quantity
9.2 kg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
49 kg
Type
solvent
Smiles
O
Step Six
Name
Quantity
48 kg
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 (± 5) °C
Stirring
Type
CUSTOM
Details
After stirring for 67 hours at 20-25° C. the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added a solution
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0-10° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 5-15° C
STIRRING
Type
STIRRING
Details
After stirring for 46 hours at 5-10° C.
Duration
46 h
FILTRATION
Type
FILTRATION
Details
the precipitated product was collected by filtration
WASH
Type
WASH
Details
washed with acetonitrile (2×15 kg)
STIRRING
Type
STIRRING
Details
stirred for 40 minutes
Duration
40 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filter cake washed with 10 kg of water
STIRRING
Type
STIRRING
Details
stirred for 45 minutes
Duration
45 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filter cake washed with 10 kg of water
CUSTOM
Type
CUSTOM
Details
The solid collected
STIRRING
Type
STIRRING
Details
The mixture was stirred at 40-50° C. until dissolution
ADDITION
Type
ADDITION
Details
The resulting solution was added to a solution
STIRRING
Type
STIRRING
Details
stirred at 10-25° C. for 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
The precipitated product was collected by filtration
WASH
Type
WASH
Details
washed with 10 kg of water
STIRRING
Type
STIRRING
Details
stirred for 55 minutes
Duration
55 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filter cake washed with 10 kg of water
CUSTOM
Type
CUSTOM
Details
The solid collected
STIRRING
Type
STIRRING
Details
stirred for 55 minutes
Duration
55 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filter cake washed with 10 kg of water
CUSTOM
Type
CUSTOM
Details
The product obtained
CUSTOM
Type
CUSTOM
Details
was dried to constant weight at 50-55° C.

Outcomes

Product
Details
Reaction Time
67 h
Name
Type
product
Smiles
C=1C=CC2=C(C1)[N+](=C(N=[N+]2[O-])N)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 kg
YIELD: CALCULATEDPERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.